![molecular formula C10H7ClN2O B1596943 1-Phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 423768-37-0](/img/structure/B1596943.png)
1-Phenyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a highly reactive molecule that can be used in the synthesis of various biologically active compounds.
Scientific Research Applications
Synthesis of Smoothened Antagonists
“1-Phenyl-1H-pyrazole-5-carbonyl chloride” can be used in the synthesis of smoothened antagonists, which are compounds that inhibit the smoothened (SMO) receptor. SMO is a protein that plays a crucial role in the hedgehog signaling pathway, which is important for tissue regeneration and repair. Inhibiting SMO can be beneficial for conditions like basal cell carcinoma or to prevent hair growth .
Supramolecular Chemistry
This compound may also be used to study supramolecular structures, particularly in the formation of planar stacking columns in pyrazoles. Understanding how small structural changes affect the supramolecular environment can have implications in materials science and nanotechnology .
Pharmaceutical Research
In pharmaceutical research, “this compound” could be a precursor for developing new pharmacologically active compounds. For example, it could be used to prepare dialkylamino (phenyl-1H-pyrazolyl)butanols, which might have potential as new therapeutic agents .
Cancer Research
Pyrazole derivatives have been studied for their potential anti-cancer properties. They may induce apoptosis in cancer cells by affecting cell cycle progression and activating apoptosis pathways. This compound could serve as a starting material for synthesizing such derivatives .
Catalysis
In catalysis, this chemical could be involved in reactions using Nano-ZnO as a catalyst to synthesize pyrazole derivatives with potential applications in various fields including pharmaceuticals and agrochemicals .
Organic Synthesis
The compound might be used in organic synthesis to create various pyrazole derivatives through condensation reactions with diketones and arylhydrazines, leading to a wide range of substances with diverse properties and applications .
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, which suggests that it may interact with similar targets .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . It’s plausible that 1-Phenyl-1H-pyrazole-5-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A related compound was found to display superior antipromastigote activity, suggesting that this compound might have similar effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
2-phenylpyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNPUUJEJRRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380189 | |
Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423768-37-0 | |
Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.